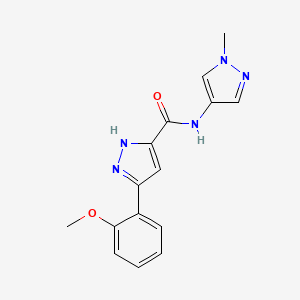![molecular formula C24H26ClN5O3 B14935356 3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14935356.png)
3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a chlorophenyl group, and a pyridazinoindole core, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorophenyl group, and the construction of the pyridazinoindole core. Common reagents used in these reactions include chlorinating agents, methoxy-substituted aromatic compounds, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to ensure efficient and selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs of the original compound.
科学的研究の応用
3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit the activity of certain enzymes, block receptor signaling, or induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Similar compounds to 3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one include:
4-(3-chlorophenyl)piperazine: Shares the piperazine and chlorophenyl moieties.
7,8-dimethoxy-5-methyl-4H-pyridazino[4,5-b]indol-4-one: Shares the pyridazinoindole core.
Uniqueness
The uniqueness of This compound lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C24H26ClN5O3 |
|---|---|
分子量 |
467.9 g/mol |
IUPAC名 |
3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7,8-dimethoxy-5-methylpyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C24H26ClN5O3/c1-27-20-13-22(33-3)21(32-2)12-18(20)19-14-26-30(24(31)23(19)27)15-28-7-9-29(10-8-28)17-6-4-5-16(25)11-17/h4-6,11-14H,7-10,15H2,1-3H3 |
InChIキー |
HGBRDBBSROYSNX-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCN(CC4)C5=CC(=CC=C5)Cl)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B14935275.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide](/img/structure/B14935278.png)

![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B14935289.png)
![N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-methoxybenzamide](/img/structure/B14935297.png)
![N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide](/img/structure/B14935312.png)
![3-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14935316.png)
![(5-Hydroxy-4-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(phenyl)methanone](/img/structure/B14935330.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B14935337.png)
![N-(1H-benzimidazol-5-yl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide](/img/structure/B14935338.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B14935348.png)
![N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14935362.png)
![N-(5-chloro-2-methoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide](/img/structure/B14935368.png)
![N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B14935376.png)
